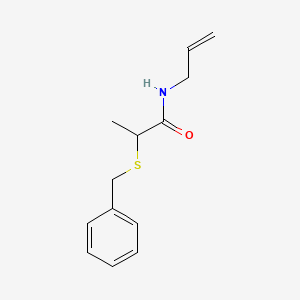![molecular formula C21H28N4O3S B5067981 4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE](/img/structure/B5067981.png)
4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the pyridazine intermediate with a piperidine derivative.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of new materials with specific properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
- 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
Uniqueness
4-{2-METHYL-5-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]BENZENESULFONYL}MORPHOLINE is unique due to its combination of a morpholine ring, a piperidine ring, and a pyridazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-methyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-16-7-9-24(10-8-16)21-6-5-19(22-23-21)18-4-3-17(2)20(15-18)29(26,27)25-11-13-28-14-12-25/h3-6,15-16H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNCGWUDNPPWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5067900.png)
![3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5067907.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethylbenzamide](/img/structure/B5067922.png)
![N-(3,4-dimethylphenyl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5067923.png)
![(5Z)-1-(4-fluorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5067927.png)

![7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5067937.png)

![(3aS,6aR)-5-(4,6-dimethoxypyrimidin-2-yl)-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5067948.png)
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5067958.png)
![N-methyl-5-[[methyl(2-morpholin-4-ylethyl)amino]methyl]-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5067965.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5067969.png)
![4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol](/img/structure/B5068002.png)
![1-[4-(2-bromophenoxy)butyl]-1H-imidazole](/img/structure/B5068008.png)
